N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
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Overview
Description
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Scientific Research Applications
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Organic Synthesis: The unique functional groups present in this compound make it a valuable intermediate for the synthesis of more complex molecules and natural product analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Hydroxy-Methylbutynyl Group: The hydroxy-methylbutynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction, where a thiophene derivative is reacted with benzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene is reacted with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), borane, or other strong reducing agents.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the benzyl group, hydroxy-methylbutynyl group, and thiophene ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-benzyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide is unique due to the presence of the carboxamide group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-benzyl-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-17(2,20)11-10-14-8-9-15(21-14)16(19)18-12-13-6-4-3-5-7-13/h3-9,20H,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOVUBIXOICSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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